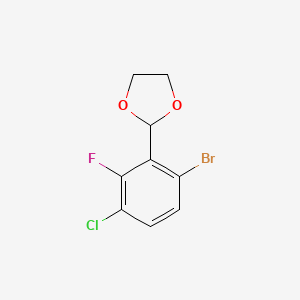

2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane

Description

2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane is a halogenated aromatic dioxolane derivative with the molecular formula C₉H₇BrClFO₂ and a molar mass of 281.51 g/mol . The compound features a 1,3-dioxolane ring conjugated to a phenyl group substituted with bromo (Br), chloro (Cl), and fluoro (F) atoms at the 6-, 3-, and 2-positions, respectively. This substitution pattern distinguishes it from other halogenated dioxolanes, as the combination of halogens may influence its reactivity, stability, and biological activity.

The compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2-(6-bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO2/c10-5-1-2-6(11)8(12)7(5)9-13-3-4-14-9/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKMPQUJLSGOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 6-bromo-3-chloro-2-fluorophenylmethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include:

Temperature: Moderate heating (around 60-80°C)

Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid

Solvent: Solvents like toluene or dichloromethane to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) on the phenyl ring can be substituted by other nucleophiles.

Oxidation Reactions: The dioxolane ring can be oxidized under strong oxidative conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The dioxolane ring may also contribute to its stability and reactivity in biological systems.

Comparison with Similar Compounds

Key Observations :

- Halogen Position and Number : The position and number of halogens significantly affect biological activity. For example, 2-(2,4-dichlorophenyl)-1,3-dioxolane exhibits potent antifungal activity against Cryptococcus neoformans and Candida glabrata (MIC <12.5 µg/mL) due to the synergistic effects of chlorine atoms and oxime groups . In contrast, bromo-fluoro combinations (e.g., 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane) may prioritize synthetic utility over bioactivity .

- Molecular Weight and Polarity: Increasing halogen substitution (e.g., Br vs. For instance, the trifluorinated compound (265.05 g/mol) has lower polarity compared to the target compound (281.51 g/mol), influencing its partitioning in biological systems .

Biological Activity

2-(6-Bromo-3-chloro-2-fluorophenyl)-1,3-dioxolane (CAS No: 2432848-82-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the molecular formula C9H7BrClFO2 and a molecular weight of 281.51 g/mol. Its structure features a dioxolane ring, which is known to enhance the lipophilicity and bioavailability of compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer research. The following sections detail specific findings related to its pharmacological effects.

In Vitro Studies

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on analogs showed IC50 values ranging from 0.28 μM to 5.02 μM against cell lines such as Hep G2 and MCF-7, indicating strong antiproliferative properties .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | Hep G2 | 0.28 |

| Compound B | MCF-7 | 0.59 |

| Compound C | A431 | 0.098 |

| Compound D | NCI-H1975 | 5.02 |

The mechanism by which this compound exerts its effects appears to be linked to the inhibition of key signaling pathways involved in cancer cell proliferation. Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers .

Structure-Activity Relationship (SAR)

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Enhances antiproliferative activity.

- Dioxolane Ring : Improves solubility and stability.

- Substituent Positioning : Ortho and para positions are more favorable for activity compared to meta positions.

Case Studies

Several case studies have investigated the efficacy of related compounds in preclinical models:

- Study on EGFR Inhibition : A compound structurally similar to this compound was shown to inhibit EGFR with an IC50 value of 20.72 nM, outperforming standard treatments like lapatinib .

- Antiparasitic Activity : Research has also indicated potential antiparasitic activity against Plasmodium falciparum, suggesting broader therapeutic applications beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.